Cas no 108605-66-9 (Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-,(1R,3aR,6aS,7S,9aR,10aR)-rel-(-)-)

Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-,(1R,3aR,6aS,7S,9aR,10aR)-rel-(-)- structure
108605-66-9 structure
Productnaam:Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-,(1R,3aR,6aS,7S,9aR,10aR)-rel-(-)-
CAS-nummer:108605-66-9
MF:C20H28O3
MW:316.434526443481
CID:148894
PubChem ID:6442110

Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-,(1R,3aR,6aS,7S,9aR,10aR)-rel-(-)- Chemische en fysische eigenschappen

Naam en identificatie

    • Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-,(1R,3aR,6aS,7S,9aR,10aR)-rel-(-)-
    • traversianal
    • (1R,3aR,4E,6aS,7S,9aR,10aR)-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydrodicyclopenta[a,d][8]annulene-4-carbaldehyde
    • Dicyclopenta(a,d)cyclooctene-4-carboxaldehyde, 1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-, (1alpha,3abeta,4E,6aalpha,7beta,9abeta,10abeta)-(-)-
    • NS00094890
    • (1R,3aR,4E,6aS,7S,9aR,10aR)-3a-Hydroxy-7-isopropenyl-1,9a-dimethyl-3-oxo-1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydrodicyclopenta[a,d][8]annulene-4-carbaldehyde
    • 108605-66-9
    • DTXSID40891818
    • (1R,3R,4R,7R,8E,11S,12S)-7-hydroxy-1,4-dimethyl-6-oxo-12-prop-1-en-2-yltricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde
    • Q63399140
    • Inchi: InChI=1S/C20H28O3/c1-12(2)15-7-8-19(4)10-17-13(3)9-18(22)20(17,23)14(11-21)5-6-16(15)19/h5,11,13,15-17,23H,1,6-10H2,2-4H3/b14-5-/t13-,15-,16+,17-,19-,20+/m1/s1
    • InChI-sleutel: QXVAWAHULUVLPT-FHIBGDQLSA-N
    • LACHT: O=CC1=CC[C@H]2[C@H](CC[C@]2(C)C[C@@H]2[C@@H](CC(=O)[C@]12O)C)C(=C)C |t:2,&1:5,6,9,12,13,17|

Berekende eigenschappen

  • Exacte massa: 316.203845
  • Monoisotopische massa: 316.203845
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 590
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 54.4
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: 4.2

Experimentele eigenschappen

  • Dichtheid: 1.143
  • Kookpunt: 458.9°C at 760 mmHg
  • Vlampunt: 245.5°C
  • Brekindex: 1.572
  • PSA: 54.37000
  • LogboekP: 3.47030

Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-,(1R,3aR,6aS,7S,9aR,10aR)-rel-(-)- Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
江苏科伦多食品配料有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
江苏科伦多食品配料有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司